molecular formula C17H21N3O B6445718 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole CAS No. 2549008-67-3

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

Cat. No. B6445718
CAS RN: 2549008-67-3
M. Wt: 283.37 g/mol
InChI Key: YWNNNXZHNVLGNJ-UHFFFAOYSA-N
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Description

The compound “2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole” is a novel series of oxazolidinone-class antimicrobial agents . It has 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .


Synthesis Analysis

The synthesis of this compound involves the preparation of a series of compounds evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis and a panel of clinically important resistant Gram-positive and -negative bacteria . The endo-alcohol 2a and exo-alcohol 2b showed potent inhibitory activity against M. tuberculosis H 37 Rv .


Molecular Structure Analysis

The molecular structure of this compound includes a hydroxyl group in the azabicyclic C-ring . This group interacts with the same hydrophobic pocket as linezolid based on a docking study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of a series of compounds with an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring . The removal of the benzyl group under hydrogenation conditions yielded the endo-amines 5a and b, respectively, at high yields .

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-7-16-15(6-1)18-17(21-16)20-10-14(11-20)19-8-12-4-3-5-13(12)9-19/h1-2,6-7,12-14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNNNXZHNVLGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

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